N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
Description
The compound N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Its structure includes a 4-methoxybenzyl group attached via an amide linkage and a 2-methylbenzamide substituent.
Properties
IUPAC Name |
N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-5-3-4-6-18(15)23(29)25-22-19-13-31-14-20(19)26-27(22)12-21(28)24-11-16-7-9-17(30-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNYJVWSVCWNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C24H23N5O3S
- Molecular Weight : 461.5 g/mol
- CAS Number : 1172823-65-2
The structural formula indicates the presence of a thieno[3,4-c]pyrazole core, which is known for its significant biological activities.
1. Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds similar to this compound demonstrated protective effects against oxidative stress in erythrocytes of Clarias gariepinus (African catfish). The alterations in erythrocyte morphology were significantly reduced when treated with these compounds compared to controls exposed to toxic agents like 4-nonylphenol .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 28.3 ± 2.04 |
This data suggests that thieno[3,4-c]pyrazole compounds can mitigate oxidative damage in aquatic organisms.
2. Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
3. Anticancer Potential
The anticancer activity of thienopyrazole derivatives has been a focal point in recent pharmacological studies. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specifically, they have been studied for their ability to inhibit aurora kinases, which are critical regulators of cell division .
Case Study 1: Erythrocyte Protection
In a controlled study on Clarias gariepinus, the administration of this compound resulted in a marked decrease in the percentage of altered erythrocytes when compared to untreated groups exposed to toxic substances.
Case Study 2: Antimicrobial Efficacy
A series of thienopyrazole derivatives were synthesized and tested against standard microbial strains. The results indicated that certain modifications in the chemical structure significantly enhanced their antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Compounds similar to N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide have been screened for antimicrobial properties. Research indicates that pyrazole-bearing compounds exhibit potent antileishmanial and antimalarial activities, making them promising candidates for treating parasitic infections .
-
Anticancer Properties
- The thieno[3,4-c]pyrazole framework has been associated with anticancer effects. Variants of this compound have shown efficacy against various cancer cell lines, suggesting that modifications to the structure can lead to enhanced activity against specific tumors .
-
Alkaline Phosphatase Inhibition
- Studies have demonstrated that this compound can inhibit human recombinant alkaline phosphatases (h-TNAP, h-IAP, h-PLAP, and h-GCAP). This inhibition is crucial as alkaline phosphatases play significant roles in various physiological processes and are implicated in several diseases .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the 4-methoxybenzyl group via nucleophilic substitution.
- Final amide formation with 2-methylbenzoyl chloride or equivalent .
Case Study 1: Antimicrobial Screening
A study screened various thieno[3,4-c]pyrazole derivatives for their antimicrobial activity against Leishmania species. The results indicated that modifications at the benzyl position significantly enhanced the potency against resistant strains .
Case Study 2: Cancer Cell Line Testing
Research involving derivatives of the compound demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thieno[3,4-c]pyrazole core could lead to improved efficacy .
Summary Table of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide | Thieno[3,4-c]pyrazole core | Anticancer properties |
| N-(2-(methylphenyl)-thiazolidinone | Different heterocyclic core | Anti-inflammatory effects |
| N-(2-(methylphenyl)-thiazolidinone | Different heterocyclic core | Antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Electronic Properties
Table 1: Comparison of Key Structural Features and Properties
Key Observations:
Core Structure Differences: The target compound’s thieno[3,4-c]pyrazole core differs from the thieno[2,3-d]pyrimidine in 8b and 8c, altering π-electron distribution and steric accessibility. Pyrimidine rings (8b, 8c) are more electron-deficient, favoring interactions with nucleophilic targets .
Substituent Effects: 4-Methoxybenzylamide (target compound) vs. 4-(trifluoromethyl)phenoxy (8b, 8c): The methoxy group enhances electron density, while trifluoromethyl groups increase electronegativity and metabolic stability . 2-Methylbenzamide (target) vs. pyrazine-2-carboxamide (8c): The methyl group increases lipophilicity, whereas the pyrazine ring introduces polar N-atoms, improving aqueous solubility .
Anti-Microbial Activity:
- Compounds like 8b and 8c exhibit moderate to strong anti-bacterial and anti-fungal activities, attributed to their thieno-pyrimidine cores and electron-withdrawing substituents (e.g., trifluoromethyl) .
- The target compound’s thieno-pyrazole core may offer similar bioactivity, but the absence of strong electron-withdrawing groups (e.g., CF$_3$) could reduce potency compared to 8b.
Hydrogen Bonding and Crystal Packing:
- The amide groups in the target compound and analogues (8b, 8c) facilitate hydrogen bonding, influencing crystal packing and solubility. Etter’s graph-set analysis suggests that variations in H-bond patterns (e.g., dimeric vs. chain motifs) could explain differences in melting points and stability .
Q & A
Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of IR spectroscopy (to confirm carbonyl groups and amide bonds), ¹H/¹³C NMR (to resolve aromatic protons, methoxy groups, and thieno-pyrazole backbone), and ESI-MS (to verify molecular weight and fragmentation patterns). For example, the 4-methoxybenzyl moiety can be identified via distinct NMR signals at δ ~3.8 ppm (OCH₃) and δ ~4.3 ppm (NCH₂) . Cross-validation with elemental analysis ensures purity .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For instance, highlights the use of statistical DoE to minimize trial-and-error approaches in multi-step syntheses. A central composite design can identify interactions between variables (e.g., amide coupling efficiency vs. solvent choice) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thieno-pyrazole core, which is structurally similar to kinase inhibitors . Use fluorescence-based or HPLC-MS readouts to quantify activity. For antioxidant potential, adapt the DPPH radical scavenging protocol from , correlating IC₅₀ values with substituent electronic effects .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the thieno-pyrazole core?
- Methodological Answer : Apply density functional theory (DFT) to map reaction pathways. For example, ’s ICReDD framework combines quantum chemical calculations (e.g., transition-state analysis) with experimental data to reconcile discrepancies. Focus on nucleophilic attack sites on the pyrazole ring, comparing calculated activation energies with experimental kinetics .
Q. What strategies address low reproducibility in scaled-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as inline FTIR or Raman spectroscopy, to monitor intermediates in real time. ’s AI-driven COMSOL simulations can model mass transfer limitations in reactors, identifying bottlenecks (e.g., poor mixing in thieno ring cyclization steps) .
Q. How to elucidate the metabolic stability of the 4-methoxybenzyl group in pharmacological studies?
- Methodological Answer : Use LC-HRMS/MS to track metabolite formation in hepatic microsome assays. Compare fragmentation patterns with synthetic standards (e.g., O-demethylated derivatives). ’s emphasis on trifluoromethyl group stability provides a template for analyzing substituent effects on metabolic pathways .
Q. What advanced statistical methods are effective in analyzing conflicting bioactivity data across cell lines?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle confounding variables (e.g., cell membrane permeability vs. target affinity). ’s DoE principles can be extended to cluster bioactivity datasets, identifying outliers due to assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
